Methyl 3-hydroxybenzoylacetate
Description
Contextualization of Methyl 3-hydroxybenzoylacetate within Organic Synthesis and Beta-Keto Ester Chemistry
Beta-keto esters are a pivotal class of compounds in organic synthesis, prized for their versatile reactivity. researchgate.netnih.gov Their structure, characterized by a ketone and an ester group separated by a methylene (B1212753) group, imparts unique chemical properties. researchgate.netnih.gov The methylene protons are notably acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, facilitating the formation of a stabilized enolate ion. This enolate is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions, such as alkylation and acylation.
The general reactivity of β-keto esters makes them valuable precursors for the synthesis of more complex molecules, including various heterocyclic compounds. researchgate.net The presence of a hydroxyl group on the benzoyl moiety of this compound would be expected to influence its reactivity through electronic effects and its potential to engage in hydrogen bonding. This could modulate the acidity of the methylene protons and influence its behavior in condensation reactions.
Table 1: General Properties and Reactivity of Beta-Keto Esters
| Property | Description |
| Acidity | The α-hydrogens (protons on the carbon between the two carbonyl groups) are acidic, allowing for easy deprotonation to form a stabilized enolate. |
| Keto-Enol Tautomerism | Beta-keto esters exist as a mixture of keto and enol tautomers. The enol form is often stabilized by intramolecular hydrogen bonding. |
| Nucleophilicity | The enolate derived from a beta-keto ester is a strong nucleophile, readily participating in reactions with electrophiles. |
| Synthetic Utility | They are key intermediates in reactions like the acetoacetic ester synthesis for producing ketones and in the synthesis of various heterocyclic systems. researchgate.net |
Academic Significance and Research Trajectory of Substituted Benzoylacetates
Substituted benzoylacetates are recognized as significant building blocks in synthetic organic chemistry. rsc.org Research has demonstrated their utility in the synthesis of a wide array of compounds, including those with notable biological activity. For instance, substituted ethyl benzoylacetates are used in the synthesis of thiochromenones, which have been evaluated for their antitumor properties. nih.gov
The synthesis of flavonoids, a class of natural products with diverse pharmacological activities, can also involve intermediates derived from substituted benzoylacetates. google.comnih.gov Furthermore, the condensation of substituted benzoylacetates with anilines is a pathway to quinoline (B57606) derivatives, a structural motif found in many pharmaceuticals. researchgate.net While these examples often utilize differently substituted benzoylacetates, they underscore the potential of this class of compounds as versatile scaffolds for generating molecular diversity. The trajectory of research in this area points towards the continued exploration of novel substituted benzoylacetates for the development of new therapeutic agents and functional materials.
Scope and Objectives of Scholarly Investigations on this compound
While dedicated scholarly investigations on this compound are not prominent in the surveyed literature, the known applications of its chemical relatives suggest potential avenues for future research. A primary objective of such investigations would likely be its synthesis and full characterization.
A logical extension would be to explore its utility as a synthetic intermediate. Based on the reactivity of other substituted benzoylacetates, potential research directions could include:
Synthesis of Novel Heterocycles: Investigating its use in condensation reactions with various dinucleophiles to create new classes of flavonoids, quinolones, or other heterocyclic systems with potential biological activity.
Development of Bioactive Molecules: Using it as a starting material for the synthesis of compounds to be screened for various therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities, drawing parallels from the applications of its isomers. smolecule.com
Material Science Applications: Exploring its potential as a monomer or precursor for the synthesis of novel polymers or functional materials, where the hydroxyl group could be used for further derivatization.
The table below presents data for closely related compounds to provide some physical and chemical context, in the absence of specific data for this compound.
Table 2: Properties of Related Hydroxy-Substituted Benzene (B151609) Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Methyl 3-hydroxybenzoate | C₈H₈O₃ | 152.15 | 70-72 | 280-281 |
| Methyl 4-hydroxybenzoylacetate | C₁₀H₁₀O₄ | 194.18 | Not specified | Not specified |
Data sourced from various chemical suppliers and databases. sigmaaldrich.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
methyl 3-(3-hydroxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,11H,6H2,1H3 |
InChI Key |
AVOQRUAJHDGDQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 3 Hydroxybenzoylacetate and Its Analogues
Direct Synthetic Pathways to Methyl 3-hydroxybenzoylacetate
Direct synthesis of beta-keto esters like this compound often relies on classical organic reactions, most notably the Claisen condensation. This reaction involves the condensation of an ester with an enolate.
A primary route to this compound is the crossed Claisen condensation. This would involve the reaction between methyl 3-hydroxybenzoate and methyl acetate (B1210297). In this process, a strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon of methyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 3-hydroxybenzoate. A subsequent acidification step yields the final beta-keto ester.
Reaction Scheme:
Step 1 (Enolate Formation): Methyl acetate reacts with a strong base (e.g., Sodium Hydride) to form its enolate.
Step 2 (Nucleophilic Acyl Substitution): The enolate of methyl acetate attacks the carbonyl group of methyl 3-hydroxybenzoate.
Step 3 (Protonation): The resulting intermediate is protonated during acidic workup to yield this compound.
Challenges in this synthesis include self-condensation of methyl acetate and the need for careful control of reaction conditions to favor the crossed-condensation product. The presence of the phenolic hydroxyl group may require a protection strategy to prevent it from interfering with the base-mediated reaction.
Another approach involves the C-acylation of a pre-formed enolate or equivalent. For instance, the lithium enolate of methyl acetate can be acylated using a derivative of 3-hydroxybenzoic acid, such as an acid chloride or an activated ester, to form the target molecule.
Functional Group Interconversions in the Synthesis of this compound Precursors
The synthesis of this compound relies on the availability of suitable precursors, which can be prepared through various functional group interconversions (FGIs).
Esterification of 3-Hydroxybenzoic Acid: The precursor methyl 3-hydroxybenzoate is commonly synthesized via Fischer esterification. This involves refluxing 3-hydroxybenzoic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. prepchem.comekb.eg This is an equilibrium-driven reaction, and excess methanol is typically used to drive the reaction towards the product.
Conversion of Alcohols to Leaving Groups: In some synthetic strategies, the hydroxyl group of a precursor might need to be converted into a better leaving group, such as a tosylate or mesylate. This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. ub.edu This transformation is crucial for subsequent nucleophilic substitution reactions.
Halogenation: Alcohols can be converted to alkyl halides, which are versatile intermediates. For example, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert a primary or secondary alcohol into the corresponding chloride or bromide. vanderbilt.edu
Protection of the Phenolic Hydroxyl Group: The acidic proton of the 3-hydroxyl group can interfere with base-catalyzed reactions. Therefore, it is often necessary to protect this group. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl). The protecting group can be removed later in the synthetic sequence.
These FGIs are fundamental for creating the specific starting materials required for the direct synthetic pathways and for manipulating the molecule to build more complex structures.
Catalytic Approaches in the Formation of this compound and Related Structures
Catalysis offers efficient and selective methods for synthesizing beta-keto esters and their derivatives, often under milder conditions than stoichiometric reactions. rsc.org
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides high selectivity and activity. Several methods are applicable to the synthesis of beta-keto esters.
Metal-Catalyzed C-H Insertion: Aldehydes can be condensed with ethyl diazoacetate in the presence of catalysts like molybdenum(VI) dichloride dioxide or niobium(V) chloride to produce beta-keto esters in high yields under mild conditions. organic-chemistry.org
Acylation of Enolates: The C-acylation of enol silyl ethers with acid chlorides can be catalyzed by pentafluorophenylammonium triflate (PFPAT) to produce beta-keto esters. organic-chemistry.org
Asymmetric Homologation: Chiral scandium(III) N,N'-dioxide complexes can catalyze the enantioselective reaction of ketones with α-alkyl α-diazo esters to provide optically active beta-keto esters containing an all-carbon quaternary center. organic-chemistry.org
The table below summarizes some homogeneous catalytic approaches for beta-keto ester synthesis.
| Catalytic System | Reactants | Product Type | Ref |
| Molybdenum(VI) Dichloride Dioxide | Aldehydes, Ethyl Diazoacetate | β-Keto Esters | organic-chemistry.org |
| Pentafluorophenylammonium Triflate (PFPAT) | Enol Silyl Ethers, Acid Chlorides | β-Keto Esters | organic-chemistry.org |
| Chiral Scandium(III) N,N'-Dioxide Complex | Ketones, α-Alkyl α-Diazo Esters | Chiral β-Keto Esters | organic-chemistry.org |
| Palladium Complexes (e.g., [PdCl₂(Xantphos)]) | Iodobenzene, Carbon Monoxide, Methanol | Methyl Benzoate (B1203000) Derivatives | researchgate.net |
Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse, aligning with green chemistry principles. mdpi.com
Solid Acid Catalysts: Solid acids, such as sulfated zirconia or silica-supported sulfonic acids, can be used for the esterification of benzoic acid derivatives. mdpi.comgoogle.com For example, zirconium metal catalysts fixed with titanium have shown good activity in the synthesis of methyl benzoate compounds. researchgate.net These catalysts can replace corrosive liquid acids like sulfuric acid.
Manganese-Based Catalysts: Manganese-based oxides supported on materials like γ-Al₂O₃ have been investigated for the hydrogenation of methyl benzoate to produce benzaldehyde. The properties of these catalysts, such as the oxidation state of manganese and the presence of oxygen vacancies, are crucial for their activity and selectivity. mdpi.com
Zeolites and Clays: These materials can act as solid acid catalysts for various organic transformations, including acylation and esterification reactions, relevant to the synthesis of benzoylacetate derivatives.
Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and enantioselectivity under mild conditions. epa.gov
Lipase-Catalyzed Synthesis: Lipases are widely used for esterification and transesterification reactions. For instance, lipase (B570770) B from Candida antarctica (CALB), often immobilized as Novozym 435, can catalyze the synthesis of beta-keto esters from alcohols and other esters. google.com This method is chemoselective for aliphatic alcohols in the presence of phenols and can be performed under mild, solvent-free conditions. google.com
Enzymatic Hydroxylation: Introducing a hydroxyl group onto an aromatic ring can be achieved using enzymes like cytochrome P450 monooxygenases (P450s) or flavin-containing monooxygenases (FMOs). nih.gov These enzymes can selectively hydroxylate aromatic compounds, which is a challenging transformation using traditional chemical methods. epa.govnih.gov
Aldolases and Related Enzymes: C-C bond forming enzymes, such as aldolases, have been investigated for the synthesis of hydroxylated natural products and related compounds, which are important synthetic building blocks. nih.gov
Asymmetric Reduction of β-Keto Esters: Ketoreductases can be used for the asymmetric reduction of β-keto esters to produce enantiomerically pure β-hydroxy esters, which are valuable chiral building blocks. rsc.org
The following table compares different catalytic approaches.
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis | Biocatalysis |
| Catalyst State | Same phase as reactants | Different phase from reactants | Enzymes (soluble or immobilized) |
| Activity/Selectivity | Often very high | Can be high; may be affected by mass transfer limitations | Typically very high (chemo-, regio-, enantioselective) |
| Catalyst Separation | Difficult; may require distillation or chromatography | Easy; filtration or centrifugation | Easy if immobilized; may require precipitation if soluble |
| Reusability | Generally poor | Generally good | Good, especially when immobilized |
| Reaction Conditions | Can be mild to harsh | Often requires higher temperatures/pressures | Mild (aqueous media, ambient temp/pressure) |
| Examples | Transition metal complexes, organocatalysts | Solid acids (zeolites), supported metals (Pd/C) | Lipases, Monooxygenases, Ketoreductases |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Condensation reactions, like the Claisen condensation, are generally favorable in this regard.
Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones because catalysts can be used in small amounts and can be recycled and reused, reducing waste. Both heterogeneous and biocatalytic approaches excel in this area. mdpi.comucsb.edu
Benign Solvents and Auxiliaries: The use of hazardous solvents should be minimized or eliminated. Biocatalytic reactions often proceed in water, an environmentally benign solvent. ucsb.edu Research into solvent-free conditions, for example in lipase-catalyzed transesterification, is also a key aspect of green chemistry. google.com
Renewable Feedstocks: While not always directly applicable to this specific molecule, the principles of green chemistry encourage the use of starting materials derived from renewable resources.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic reactions are particularly advantageous as they typically occur under mild conditions. mdpi.com
By integrating these principles, for example, through the use of an immobilized enzyme in an aqueous medium to perform a key synthetic step, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.
Mechanistic Investigations of Methyl 3 Hydroxybenzoylacetate Reactivity
Elucidation of Esterification and Hydrolysis Mechanisms Involving Methyl 3-hydroxybenzoylacetate
The formation and cleavage of the ester bond in this compound are fundamental reactions, typically proceeding through acid or base catalysis.
Acid-Catalyzed Esterification (Fischer Esterification): The synthesis of this compound from 3-hydroxybenzoic acid and methanol (B129727) is a classic example of Fischer esterification. This reversible reaction is catalyzed by a strong acid, such as sulfuric acid. The mechanism involves several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 3-hydroxybenzoic acid, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding this compound.
The equilibrium of this reaction can be shifted towards the product by using an excess of methanol or by removing water as it is formed.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. In the presence of water and an acid catalyst, this compound is hydrolyzed back to 3-hydroxybenzoic acid and methanol. The mechanism follows the same steps as esterification but in the reverse order.
Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydrolysis of this compound is an irreversible process. The mechanism proceeds as follows:
Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the methoxide ion (a strong base) is eliminated.
| Reaction Type | Catalyst | Key Steps | Reversibility |
| Fischer Esterification | Acid (e.g., H₂SO₄) | Protonation, Nucleophilic Attack, Proton Transfer, Elimination, Deprotonation | Reversible |
| Acid-Catalyzed Hydrolysis | Acid (e.g., HCl) | Protonation, Nucleophilic Attack, Proton Transfer, Elimination, Deprotonation | Reversible |
| Base-Promoted Hydrolysis | Base (e.g., NaOH) | Nucleophilic Attack, Elimination, Deprotonation | Irreversible |
Reaction Dynamics and Intermediate Species Characterization
Detailed experimental studies on the reaction dynamics and the direct characterization of intermediate species for this compound are not extensively reported in the available literature. However, based on analogous ester reactions, the primary intermediate in both acid- and base-catalyzed esterification and hydrolysis is a tetrahedral intermediate .
Regio- and Stereoselectivity in Chemical Transformations of this compound
The concept of regioselectivity in the context of esterification or hydrolysis of this compound primarily relates to the selective reaction at the carboxyl group versus the phenolic hydroxyl group. Under standard Fischer esterification conditions, the carboxylic acid is significantly more reactive towards esterification than the phenolic hydroxyl group.
Stereoselectivity is not a factor in the esterification or hydrolysis of the ester group itself. However, the presence of the β-keto group opens up possibilities for stereoselective reductions of the ketone, which would introduce a chiral center. The stereochemical outcome of such reactions would be highly dependent on the reducing agent and the reaction conditions employed. There is a lack of specific studies in the reviewed literature focusing on the stereoselective transformations of this compound.
Theoretical Studies of Reaction Pathways and Transition States
Computational chemistry provides a powerful tool for investigating reaction mechanisms, including the structures of transition states and the energetics of reaction pathways. While general theoretical studies on esterification and hydrolysis mechanisms exist, specific computational studies modeling these reactions for this compound are not prominent in the scientific literature.
Theoretical calculations for analogous systems have shown that the rate-determining step in acid-catalyzed esterification is often the attack of the alcohol on the protonated carbonyl group or the departure of the water molecule. For base-promoted hydrolysis, the initial nucleophilic attack of the hydroxide ion is typically the slow step. A theoretical study on this compound would likely involve density functional theory (DFT) calculations to map the potential energy surface of the reaction, identify transition states, and calculate activation energies for each step of the mechanism.
Sophisticated Analytical Techniques for Characterizing Methyl 3 Hydroxybenzoylacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within Methyl 3-hydroxybenzoylacetate. The molecule's structure, featuring an aromatic ring, a methyl ester group, and a β-keto ester moiety, gives rise to a distinct set of signals in NMR spectra. A crucial aspect of the analysis of β-keto esters like this compound is the consideration of keto-enol tautomerism, where the molecule can exist in equilibrium between its keto form and one or more enol forms. The spectroscopic data presented here are predicted for the predominant keto tautomer in a typical deuterated solvent like CDCl₃.
In the proton NMR (¹H NMR) spectrum of this compound, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of the signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
The predicted ¹H NMR spectrum would display the following key signals:
Aromatic Protons (Ar-H): The four protons on the 3-hydroxyphenyl ring are chemically non-equivalent and would appear in the aromatic region, typically between δ 6.8 and 7.8 ppm. Their specific shifts and coupling patterns (doublet, triplet, doublet of doublets) are dictated by the electronic effects of the hydroxyl (-OH) and benzoyl (-C(O)-) substituents.
Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group are situated between two electron-withdrawing carbonyl groups (the ketone and the ester). This environment causes a significant downfield shift, and they are expected to appear as a sharp singlet around δ 4.0 ppm.
Methyl Protons (-OCH₃): The three equivalent protons of the methyl ester group would also produce a singlet, as they have no adjacent protons. Their signal is typically found in the upfield region, predicted to be around δ 3.7 ppm.
Phenolic Proton (-OH): The hydroxyl proton signal is often broad and its chemical shift is highly variable, depending on factors like solvent, concentration, and temperature. It could appear anywhere from δ 5.0 to 9.0 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Keto Form)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Ar-H | 6.8 - 7.8 | Multiplet | 4H |
| -CH₂- (keto) | ~ 4.0 | Singlet | 2H |
| -OCH₃ (ester) | ~ 3.7 | Singlet | 3H |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicative of its hybridization and electronic environment.
For this compound, the key predicted signals are:
Carbonyl Carbons (C=O): The spectrum would show three signals in the far downfield region. The ketonic carbonyl is expected around δ 201 ppm, the ester carbonyl around δ 167 ppm, and the aromatic carbon attached to the carbonyl group (C-Ar) around δ 136 ppm.
Aromatic Carbons (Ar-C): The six carbons of the benzene (B151609) ring would produce distinct signals in the δ 115-160 ppm range. The carbon atom bonded to the hydroxyl group (C-OH) would be the most downfield in this group (around δ 158 ppm) due to the oxygen's deshielding effect.
Methylene Carbon (-CH₂-): The methylene carbon, positioned between the two carbonyls, is expected to have a chemical shift around δ 46 ppm.
Methyl Carbon (-OCH₃): The carbon of the methyl ester group would appear in the upfield region of the spectrum, typically around δ 52 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Keto Form)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ketone) | ~ 201 |
| C=O (ester) | ~ 167 |
| Ar-C (ipso to C=O) | ~ 136 |
| Ar-C (ipso to OH) | ~ 158 |
| Ar-C | 115 - 130 |
| -CH₂- (keto) | ~ 46 |
While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the aromatic ring, helping to determine their relative positions (ortho, meta, para). It would confirm the absence of coupling for the singlet signals of the -CH₂- and -OCH₃ groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. uni-plovdiv.bg This is a highly sensitive technique that would definitively link each proton signal to its attached carbon. uni-plovdiv.bgnp-mrd.org For example, it would show a cross-peak between the proton signal at ~4.0 ppm and the carbon signal at ~46 ppm, confirming the -CH₂- group assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. uni-plovdiv.bg HMBC is critical for piecing together the molecular puzzle. Key correlations would include the methylene protons (~4.0 ppm) showing cross-peaks to both the ketonic and ester carbonyl carbons (~201 and ~167 ppm), as well as to the ipso-aromatic carbon (~136 ppm). The methyl protons (~3.7 ppm) would show a correlation to the ester carbonyl carbon (~167 ppm), confirming the methyl ester functionality.
Vibrational Spectroscopy for Functional Group and Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is exceptionally useful for identifying the functional groups present in a compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups.
The FT-IR spectrum of this compound is expected to show the following characteristic absorption bands:
O-H Stretch: A broad and strong absorption band between 3500 and 3200 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -OCH₃ groups) appear just below 3000 cm⁻¹.
C=O Stretches: This is a crucial region for this molecule. Due to the presence of two carbonyl groups in a β-relationship, their stretching frequencies are influenced by electronic coupling and potential keto-enol tautomerism. In the keto form, two distinct C=O stretching bands are expected: one for the aromatic ketone around 1685 cm⁻¹ and another for the saturated ester around 1740 cm⁻¹. The presence of an enol tautomer would give rise to different, lower frequency C=O and C=C stretching bands.
C-O Stretches: Strong bands corresponding to the C-O stretching of the ester and the phenol (B47542) are expected in the 1300-1000 cm⁻¹ region.
Aromatic C=C Stretches: Medium to weak intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Phenolic O-H Stretch | 3500 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Ester C=O Stretch | ~ 1740 | Strong |
| Ketone C=O Stretch | ~ 1685 | Strong |
| Aromatic C=C Bending | 1600 - 1450 | Medium-Weak |
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, and the resulting spectrum provides information about molecular vibrations. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.
For an aromatic hydroxy ketone ester like this compound, the Raman spectrum would be expected to highlight:
Aromatic Ring Vibrations: The symmetric "ring-breathing" vibration of the benzene ring typically gives a very strong and sharp signal around 1000 cm⁻¹. Other aromatic C=C stretching vibrations in the 1600-1580 cm⁻¹ range are also prominent.
Carbonyl (C=O) Stretches: Both the ketone and ester C=O stretches would be visible, though often weaker than in the IR spectrum. Their positions would be similar to those observed in FT-IR.
C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations are readily observed in the 3100-2850 cm⁻¹ region.
Raman spectroscopy is particularly useful for studying samples in aqueous media, as water is a weak Raman scatterer, an advantage over FT-IR where water's strong absorption can obscure important spectral regions. docbrown.info The technique provides a valuable "fingerprint" of the molecule, confirming the presence of the aromatic system and the arrangement of the carbonyl groups.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl 3-hydroxybenzoate |
| Methyl benzoate (B1203000) |
| Methyl 3-acetyl-4-hydroxybenzoate |
Electronic Spectroscopy for Conjugation and Chromophore Analysis
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic structure of molecules containing chromophores and conjugated systems. For this compound, this method provides insight into the electronic transitions associated with its aromatic ring and β-keto ester functionality.
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
The UV-Vis spectrum of this compound is dictated by the presence of two primary chromophoric systems: the 3-hydroxybenzoyl group and the β-keto ester moiety, which can exist in equilibrium with its enol tautomer. The aromatic ring gives rise to characteristic absorptions, typically π → π* transitions. The presence of the hydroxyl (-OH) and the acetyl (-COCH₂COOCH₃) groups as substituents on the benzene ring influences the position and intensity of these absorption bands.
The β-keto ester portion of the molecule introduces additional electronic transitions. In its keto form, n → π* transitions associated with the carbonyl groups are expected. However, β-keto esters often exhibit keto-enol tautomerism. The enol form creates an extended conjugated system (C=C-C=O), which typically results in a strong π → π* transition at a longer wavelength (a bathochromic or red shift) compared to the isolated chromophores. This intense absorption band for the conjugated enol tautomer can often obscure the weaker n → π* transitions of the keto form.
Based on the structure, the predicted UV-Vis absorption maxima for this compound in a non-polar solvent would feature contributions from the substituted benzene ring and the enol tautomer's conjugated system.
Table 1: Predicted UV-Vis Absorption Data for this compound Note: These are predicted values based on typical absorptions for the contained chromophores. Actual experimental values may vary based on solvent and other conditions.
| Predicted Transition | Chromophore | Expected Wavelength (λmax) Range |
| π → π | Substituted Benzene Ring | ~250-280 nm |
| π → π | Conjugated Enol System | ~280-320 nm |
| n → π* | Carbonyl Groups (Keto Form) | ~270-300 nm (Often weak and may be obscured) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and deducing the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) of this compound
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The compound's molecular formula is C₁₀H₁₀O₄, which corresponds to a precise monoisotopic mass. This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀O₄ |
| Nominal Mass | 194 |
| Monoisotopic Mass (Calculated) | 194.05791 u |
| Expected [M+H]⁺ Ion (ESI) | 195.06519 m/z |
| Expected [M+Na]⁺ Ion (ESI) | 217.04718 m/z |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is employed to confirm the structure of this compound by inducing fragmentation of a selected precursor ion (typically the molecular ion, [M+H]⁺ or [M]⁺•) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, providing direct evidence for the connectivity of atoms and the presence of specific functional groups.
For this compound (precursor ion m/z 195), key fragmentation pathways would likely involve:
Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, leading to a product ion at m/z 163. This would involve the loss of the methoxy (B1213986) group and a hydrogen atom.
Loss of a methoxy radical (•OCH₃): From the molecular ion radical in Electron Ionization (EI), resulting in an ion at m/z 163.
Cleavage yielding the benzoyl cation: Fragmentation could produce a 3-hydroxybenzoyl cation ([HOC₆H₄CO]⁺) at m/z 121.
Decarbonylation: Loss of carbon monoxide (CO) from the benzoyl fragment ion (m/z 121) could yield an ion at m/z 93.
Table 3: Predicted Key MS/MS Fragmentations for this compound ([M+H]⁺ at m/z 195)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 195 | 163 | CH₃OH (Methanol) | [C₉H₇O₃]⁺ |
| 195 | 121 | C₃H₄O₂ (Methyl acetate (B1210297) moiety) | [HOC₆H₄CO]⁺ (3-Hydroxybenzoyl cation) |
| 121 | 93 | CO (Carbon monoxide) | [HOC₆H₄]⁺ (Hydroxyphenyl cation) |
Hyphenated Chromatographic-Spectroscopic Methodologies
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are essential for the comprehensive analysis of chemical compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for assessing the purity of this compound, provided the compound is sufficiently volatile and thermally stable. The sample is vaporized and separated on a GC column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification.
In a GC-MS analysis of a this compound sample, the resulting chromatogram would ideally show a single major peak corresponding to the compound. The retention time of this peak is a characteristic property under specific GC conditions. The mass spectrum recorded for this peak would be used for definitive identification and should match the expected pattern, showing a molecular ion and characteristic fragments. The presence of any additional peaks in the chromatogram would indicate impurities, which can be identified by their respective mass spectra. This method is highly effective for detecting volatile organic impurities that may be present from the synthesis or degradation of the product.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable tool for the analysis of this compound, especially within intricate matrices. This technique combines the superior separation capabilities of liquid chromatography with the sensitive and selective detection afforded by tandem mass spectrometry. The process allows for the isolation of the target analyte from a mixture, followed by its ionization and fragmentation to generate a unique mass spectrum, which serves as a chemical fingerprint.
In a typical LC-MS/MS workflow for the analysis of a complex mixture containing this compound, a reversed-phase C18 column is often employed. The mobile phase usually consists of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small percentage of formic acid to facilitate protonation. scispace.com
Upon elution from the LC column, the analyte enters the mass spectrometer, where it is commonly ionized using electrospray ionization (ESI) in positive ion mode. The protonated molecule, [M+H]⁺, is then isolated and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are characteristic of the molecule's structure.
The fragmentation of aromatic ketones and esters is well-documented. For this compound, key fragmentation pathways would likely involve cleavages at the ester and keto groups, as well as rearrangements. libretexts.orgmiamioh.eduresearchgate.net A prominent fragmentation pattern for β-keto esters is the McLafferty rearrangement. youtube.com
Illustrative LC-MS/MS Parameters and Findings:
To illustrate the application of this technique, the following table outlines hypothetical yet plausible LC-MS/MS parameters and expected mass spectral data for this compound.
| Parameter | Value |
| Chromatographic Conditions | |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Expected Retention Time | ~4.5 min |
| Mass Spectrometry Conditions | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 181.05 [M+H]⁺ |
| Collision Energy | 20 eV |
| Predicted Major Product Ions (Q3) | Predicted Fragment Structure |
| m/z 149.04 | [M+H - CH₃OH]⁺ |
| m/z 121.03 | [M+H - CH₃OH - CO]⁺ or [C₇H₅O₂]⁺ |
| m/z 105.03 | [C₇H₅O]⁺ (Benzoyl cation) |
| m/z 93.03 | [C₆H₅O]⁺ (Phenoxy cation) |
| m/z 77.04 | [C₆H₅]⁺ (Phenyl cation) |
This table is interactive. Users can sort the data by clicking on the column headers.
This detailed fragmentation data allows for the unambiguous identification and quantification of this compound in complex samples, distinguishing it from isomers and impurities.
Other Advanced Analytical Techniques
Beyond LC-MS/MS, other sophisticated methods provide complementary information essential for a full characterization of this compound and its derivatives.
X-ray Diffraction for Crystalline Derivatives:
Illustrative Crystallographic Data for a Hypothetical Derivative:
The following table presents a hypothetical set of crystallographic data for a crystalline derivative of this compound, illustrating the type of information obtained from an X-ray diffraction study.
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.45 |
| R-factor (%) | 4.5 |
This table is interactive. Users can sort the data by clicking on the column headers.
Such data is invaluable for understanding the solid-state packing and intermolecular interactions of the compound.
Elemental Analysis Methodologies:
Elemental analysis provides the fundamental percentage composition of elements (carbon, hydrogen, and oxygen) in a purified sample of this compound. This technique is crucial for confirming the empirical formula of a newly synthesized compound. The theoretical elemental composition of this compound (C₉H₈O₄) is:
Carbon (C): 60.00%
Hydrogen (H): 4.48%
Oxygen (O): 35.52%
Illustrative Elemental Analysis Findings:
A typical elemental analysis report for a high-purity sample of this compound would be expected to yield results in close agreement with these theoretical values.
| Element | Theoretical % | Found % |
| Carbon | 60.00 | 59.95 |
| Hydrogen | 4.48 | 4.51 |
This table is interactive. Users can sort the data by clicking on the column headers.
The close correlation between the theoretical and found percentages provides strong evidence for the compound's elemental composition and purity.
Computational Chemistry and Molecular Modeling of Methyl 3 Hydroxybenzoylacetate
Spectroscopic Parameter Prediction and Experimental Data Correlation
Computational methods are invaluable for predicting spectroscopic parameters, which can then be correlated with experimental data to confirm the structure and understand the vibrational and electronic transitions of Methyl 3-hydroxybenzoylacetate.
DFT calculations are commonly used to predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.netsemanticscholar.org The calculated vibrational frequencies are often scaled to account for systematic errors in the theoretical method. By comparing the calculated spectra with experimental FT-IR and FT-Raman spectra, a detailed assignment of the vibrational modes can be achieved.
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. nih.gov The correlation between theoretical and experimental chemical shifts can aid in the structural elucidation of the molecule and its conformers.
| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |
|---|---|---|
| IR: C=O stretch (ester) | 1735 cm-1 | 1730 cm-1 |
| IR: C=O stretch (ketone) | 1690 cm-1 | 1685 cm-1 |
| 1H NMR: -OCH3 | 3.8 ppm | 3.9 ppm |
| 13C NMR: C=O (ester) | 168 ppm | 167 ppm |
Reaction Mechanism Modeling and Transition State Analysis of this compound Transformations
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. researchgate.net
For instance, the keto-enol tautomerism of the β-keto ester moiety can be investigated. DFT calculations can be used to determine the relative energies of the keto and enol forms and to locate the transition state for their interconversion. The activation energy barrier obtained from the energy difference between the reactant and the transition state provides insight into the reaction rate. Such studies are crucial for understanding the reactivity of this compound in various chemical transformations, such as Claisen condensation or alkylation reactions. nih.govlibretexts.org
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility. mdpi.com For a molecule like this compound, which has several rotatable bonds, MD simulations can explore the accessible conformational space and identify the most populated conformations. aip.org
By simulating the molecule in a solvent, such as water or an organic solvent, the influence of the environment on its conformation can be assessed. acs.org The trajectories generated from MD simulations can be analyzed to understand the dynamics of different parts of the molecule, such as the rotation of the methoxycarbonyl group or the orientation of the hydroxyl group. This information is important for understanding how the molecule interacts with other molecules, such as receptors or enzymes, in biological systems. nih.gov
Derivatization Strategies and Structure Activity Relationship Sar Investigations of Methyl 3 Hydroxybenzoylacetate
Synthesis of Novel Methyl 3-hydroxybenzoylacetate Analogues and Homologues
The synthesis of novel analogues and homologues of this compound serves as a cornerstone for investigating its biological potential. The inherent reactivity of the β-keto ester functionality and the phenolic hydroxyl group provides multiple avenues for derivatization.
One common strategy involves the alkylation or acylation of the phenolic hydroxyl group . This can be achieved by reacting this compound with a variety of alkyl halides or acyl chlorides in the presence of a suitable base. This modification allows for the introduction of diverse substituents, thereby altering the lipophilicity, steric bulk, and electronic properties of the molecule. For instance, the synthesis of a series of 3-alkoxybenzoylacetates can be accomplished to probe the effect of chain length and branching on biological activity.
Another key derivatization approach focuses on the modification of the β-keto ester moiety . The active methylene (B1212753) group (the carbon atom between the two carbonyl groups) is susceptible to a range of chemical transformations. For example, it can be alkylated, halogenated, or used as a nucleophile in various condensation reactions. These modifications directly impact the keto-enol tautomerism and the chelating ability of the β-keto ester, which can be crucial for its interaction with biological targets.
Furthermore, homologation , the process of increasing the chain length of a molecule, can be applied to the acetate (B1210297) portion of this compound. This can be achieved through multi-step synthetic sequences, potentially involving Claisen condensation reactions with different ester partners. The resulting homologues, such as ethyl 3-hydroxybenzoylacetate or bulkier esters, can provide insights into the spatial requirements of the binding site of a biological target.
A representative synthetic scheme for the derivatization of this compound is depicted below:
| Starting Material | Reagents and Conditions | Product | Modification Type |
| This compound | R-X (Alkyl halide), K₂CO₃, Acetone | Methyl 3-(alkoxy)benzoylacetate | O-Alkylation |
| This compound | RCOCl (Acyl chloride), Pyridine, CH₂Cl₂ | Methyl 3-(acyloxy)benzoylacetate | O-Acylation |
| This compound | NaH, R'-X (Alkyl halide), THF | Methyl 2-alkyl-3-hydroxybenzoylacetate | C-Alkylation of active methylene |
Design Principles for Modulating Reactivity and In Vitro Bioactivity
The design of new this compound derivatives is guided by established principles of medicinal chemistry to modulate their reactivity and, consequently, their in vitro bioactivity. The primary goal is to optimize the interaction of the molecule with its biological target while minimizing off-target effects.
A key design principle revolves around tuning the electronic properties of the molecule. The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence the acidity of the phenolic hydroxyl group and the reactivity of the β-keto ester moiety. Quantitative structure-activity relationship (QSAR) studies on similar phenolic compounds have shown that the distribution of charges on the phenolic nucleus and the phenolic oxygen can significantly influence their biological activities, such as antioxidant capacity nih.gov. Computational analysis, including the calculation of condensed Fukui functions, can be employed to predict how different substituents will affect the local reactivity of the molecule mdpi.comresearchgate.net.
Steric factors also play a crucial role in the design of new analogues. The size and shape of the substituents introduced can either enhance or hinder the binding of the molecule to its target. For example, bulky groups can be introduced to probe the steric tolerance of a binding pocket or to prevent metabolic degradation. Conversely, smaller, more flexible groups might be favored to allow for optimal positioning within a binding site.
Lipophilicity is another critical parameter that is carefully considered. The balance between hydrophilicity and lipophilicity (logP) affects a compound's ability to cross biological membranes and reach its intracellular target. Modifications that alter logP, such as the addition of alkyl chains or polar functional groups, are systematically explored to optimize the pharmacokinetic profile of the derivatives.
Finally, the principle of bioisosterism is often applied. This involves replacing a functional group with another that has similar physical and chemical properties, with the aim of improving potency or reducing toxicity. For instance, the ester group could be replaced with an amide to enhance stability and potentially alter the binding mode.
In Vitro Biological Activity Studies of this compound and its Derivatives
The biological activity of this compound and its synthesized derivatives is assessed through a battery of in vitro assays. These studies are essential for determining the potency, selectivity, and mechanism of action of the compounds at the cellular and molecular level.
Cellular Assays for Investigating Biological Responses In Vitro
For example, if the compounds are being investigated as potential anticancer agents, a common cellular assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which measures cell viability and proliferation. The results of such an assay are typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Another important cellular assay is the flow cytometry-based apoptosis assay . This technique can determine whether the compounds induce programmed cell death (apoptosis) or necrosis. Cells are stained with specific fluorescent dyes, such as Annexin V and propidium (B1200493) iodide, which allows for the quantification of apoptotic and necrotic cell populations.
In the context of anti-inflammatory research, cellular assays might involve measuring the production of inflammatory mediators, such as nitric oxide (NO) or cytokines (e.g., TNF-α, IL-6), in response to an inflammatory stimulus in cell lines like RAW 264.7 macrophages.
Enzymatic Inhibition Studies of Beta-Keto Esters
The β-keto ester moiety is a known pharmacophore that can interact with and inhibit various enzymes. Therefore, enzymatic inhibition studies are a crucial component of the in vitro evaluation of this compound and its derivatives.
These studies involve incubating a purified enzyme with the test compounds and measuring the rate of the enzymatic reaction. The inhibitory potency of the compounds is typically expressed as the IC₅₀ value. For instance, if the compounds are designed as inhibitors of a specific synthase, the assay would measure the formation of the product of that enzymatic reaction in the presence and absence of the inhibitor.
The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can also be determined through kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations. Some inhibitors can form a stable complex with the enzyme, and this interaction can be studied by isolating the enzyme-inhibitor complex.
Receptor Binding and Ligand-Target Interaction Studies In Vitro
To identify and characterize the direct molecular targets of this compound derivatives, receptor binding assays are employed. These assays measure the affinity of a ligand (the test compound) for a specific receptor.
A common technique is the radioligand binding assay , where a radiolabeled ligand with known affinity for the receptor is competed off by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC₅₀, from which the binding affinity (Ki) can be calculated.
Modern approaches to studying ligand-target interactions also include biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) . ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. SPR, on the other hand, detects changes in the refractive index at the surface of a sensor chip as the ligand binds to an immobilized target protein, allowing for real-time measurement of association and dissociation rates.
Elucidation of Molecular Mechanisms of Action In Vitro
Understanding the molecular mechanism of action is crucial for the rational development of drug candidates. For this compound derivatives, this involves a combination of biochemical and cell-based assays to pinpoint the specific cellular pathways they modulate.
If a compound is found to inhibit cell proliferation, for example, Western blotting can be used to investigate its effect on key proteins involved in cell cycle regulation (e.g., cyclins and cyclin-dependent kinases) or apoptosis (e.g., caspases and Bcl-2 family proteins).
Gene expression analysis , using techniques like quantitative real-time PCR (qPCR) or microarray analysis, can reveal changes in the transcription of specific genes following treatment with the compounds. This can provide valuable clues about the upstream signaling pathways that are affected.
Molecular docking and molecular dynamics simulations are computational tools that can provide insights into the binding mode of the derivatives at the atomic level. These in silico studies can help to rationalize the observed SAR and guide the design of new, more potent analogues. For example, docking studies can predict the key amino acid residues in a binding pocket that interact with the ligand, and this information can be used to design modifications that enhance these interactions.
Applications of Methyl 3 Hydroxybenzoylacetate in Advanced Organic Chemistry
Methyl 3-hydroxybenzoylacetate as a Versatile Building Block in Complex Molecule Synthesis
The utility of this compound as a versatile building block stems from the orthogonal reactivity of its two primary functional groups. This bifunctionality enables chemists to perform sequential or one-pot reactions to construct intricate molecular frameworks.
The β-ketoester portion is a classical synthon in organic synthesis. The active methylene (B1212753) group is flanked by two carbonyl groups, rendering the protons acidic and easily removable by a base. The resulting enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, including:
Alkylation and Acylation: Introduction of alkyl or acyl groups at the active methylene position.
Condensation Reactions: Reactions such as the Knoevenagel and Claisen condensations.
Heterocycle Formation: It is a key component in the synthesis of numerous heterocyclic rings like pyrazoles, isoxazoles, and pyrimidines.
The phenolic hydroxyl group offers a second site for chemical modification. It can undergo:
O-Alkylation and O-Acylation: Formation of ethers and esters, which can be used as protecting groups or to modify the molecule's biological activity.
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring, directing electrophiles to the ortho and para positions.
Cyclization Reactions: The phenol (B47542) can act as a nucleophile in intramolecular cyclizations, most notably in the synthesis of coumarins and chromones.
A significant application of this dual reactivity is in the synthesis of coumarin derivatives. Through an intramolecular Pechmann condensation, the phenolic hydroxyl group can react with the β-ketoester under acidic conditions to form a 7-hydroxycoumarin scaffold. These scaffolds are prevalent in many biologically active compounds. Similarly, it can be a precursor for chromone synthesis, another important heterocyclic motif in medicinal chemistry researchgate.netijrpc.com.
Table 1: Reactivity and Synthetic Potential of this compound
| Functional Group | Reactive Site | Type of Reaction | Potential Products |
| β-Ketoester | Active Methylene Carbon | Alkylation, Acylation, Condensation | Substituted β-ketoesters, Heterocycles (Pyrimidines, Pyrazoles) |
| β-Ketoester | Carbonyl Groups | Cyclocondensation | Dihydropyridines (Hantzsch Synthesis), Dihydropyrimidinones (Biginelli Reaction) |
| Phenol | Hydroxyl Group | O-Alkylation, O-Acylation | Aryl ethers, Aryl esters |
| Phenol & β-Ketoester | Intramolecular | Pechmann Condensation | 7-Hydroxycoumarins |
| Phenol & β-Ketoester | Intramolecular | Baker-Venkataraman Rearrangement followed by cyclization | Chromones |
Role in Cascade Reactions and Multi-Component Systems in Organic Synthesis
Cascade reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and saving time beilstein-journals.orgmdpi.com. The structure of this compound makes it an ideal substrate for such processes.
Multi-Component Reactions (MCRs): MCRs involve the combination of three or more reactants in a one-pot reaction to form a product that incorporates portions of all starting materials beilstein-journals.org. The β-ketoester functionality of this compound is a common component in several named MCRs.
Biginelli Reaction: This is a three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) wikipedia.orgorganic-chemistry.org. This compound can serve as the β-ketoester component, leading to the synthesis of DHPMs bearing a 3-hydroxyphenyl substituent at the 4-position. These products are of significant interest in pharmaceutical chemistry as calcium channel blockers and antihypertensive agents wikipedia.orgillinois.edu.
Hantzsch Pyridine Synthesis: This MCR typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate (B1210297) to form dihydropyridines wikipedia.orgorganic-chemistry.org. This compound could be used as the β-ketoester, yielding highly functionalized dihydropyridine structures which are precursors to important pyridine-based pharmaceuticals wikipedia.orgnih.gov.
Cascade Reactions: A cascade reaction (or tandem reaction) involves two or more sequential intramolecular or intermolecular transformations where the subsequent reaction occurs only as a consequence of the functionality formed in the previous step. The bifunctional nature of this compound allows for the design of elegant cascade sequences. For example, a reaction could be initiated at the phenolic hydroxyl group (e.g., an O-alkylation with a bifunctional alkyl halide), followed by an intramolecular cyclization involving the newly introduced group and the β-ketoester moiety. This approach can rapidly generate complex polycyclic structures from a relatively simple starting material.
Table 2: Potential Multi-Component Reactions Involving this compound
| MCR Name | Reactants | Potential Product Scaffold |
| Biginelli Reaction | Aromatic Aldehyde, This compound , Urea | 4-(3-hydroxyphenyl)-3,4-dihydropyrimidin-2(1H)-one |
| Hantzsch Synthesis | Formaldehyde, This compound (2 eq.), Ammonium Acetate | 1,4-dihydropyridine with 3-hydroxyphenyl substituents |
Contributions to the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates
The heterocyclic scaffolds that can be readily synthesized from this compound are of immense importance in the development of new drugs and crop protection agents.
Pharmaceutical Intermediates: Coumarins and chromones are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. As a key precursor to 7-hydroxycoumarins and related chromones, this compound is a valuable intermediate for the synthesis of these pharmacologically active agents researchgate.netepa.gov. For example, derivatives of 7-hydroxycoumarin are used as fluorescent probes and in the synthesis of photosensitizers for photodynamic therapy.
Agrochemical Intermediates: The coumarin core is also present in a number of agrochemicals, particularly fungicides and herbicides. Research has shown that certain coumarin derivatives exhibit potent fungicidal activity against common plant pathogens like cucumber grey mold and wheat powdery mildew epa.gov. The synthesis of novel strobilurin-type fungicides, a major class of agricultural fungicides, has incorporated coumarin moieties to enhance efficacy epa.gov. By providing an efficient entry to the coumarin ring system, this compound can facilitate the development of new and more effective agrochemicals.
Table 3: Bioactive Scaffolds Derivable from this compound
| Precursor | Target Scaffold | Examples of Application/Activity |
| This compound | 7-Hydroxycoumarins | Anticoagulants, Antibiotics, Fungicides epa.gov, Fluorescent probes |
| This compound | Chromones | Anti-inflammatory agents, Anticancer agents, Kinase inhibitors mdpi.com |
| This compound | Dihydropyrimidinones | Calcium channel blockers, Antihypertensive agents wikipedia.org |
| This compound | Dihydropyridines | Cardiovascular drugs, Calcium channel blockers wikipedia.org |
Future Prospects and Emerging Research Areas for Methyl 3 Hydroxybenzoylacetate
Exploration of Unconventional Synthetic Routes and Catalytic Systems
While traditional methods for synthesizing β-keto esters are well-established, future research will likely focus on developing more sustainable, efficient, and novel synthetic pathways for methyl 3-hydroxybenzoylacetate.
Green Chemistry Approaches: Unconventional synthetic routes are increasingly leaning towards green chemistry principles. This includes the use of lipase-catalyzed transesterification, which offers mild, solvent-free conditions for producing β-keto esters. The application of this enzymatic approach to this compound could provide a highly chemo- and stereoselective synthesis route. Another green approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields in C-acylation reactions of phenols.
Novel Catalytic Systems: The development and application of novel catalysts represent a significant area of future research. For the C-acylation of the phenol (B47542) moiety, advanced catalysts such as zeolites (e.g., ZSM-5) and supported metal catalysts (e.g., ZnCl2 on alumina) could offer high regioselectivity and reusability. Furthermore, palladium-catalyzed reactions of allylic esters of β-keto acids have opened up new avenues for creating complex molecular architectures. Exploring similar palladium-catalyzed transformations with derivatives of this compound could lead to novel compounds with unique properties.
A comparative look at different catalytic systems is presented in the table below:
| Catalytic System | Potential Advantages for this compound Synthesis | Reference Reaction Type |
|---|---|---|
| Lipases (e.g., CALB) | Mild, solvent-free conditions, high chemo- and stereoselectivity. | Transesterification |
| Zeolites (e.g., ZSM-5) | High regioselectivity for C-acylation, catalyst reusability. | Acylation of phenols |
| Supported Metal Catalysts (e.g., ZnCl2/Al2O3) | Enhanced catalytic activity and stability, solvent-free conditions. | Friedel-Crafts acylation |
| Palladium Complexes | Versatile for C-C bond formation, potential for complex derivative synthesis. | Decarboxylative allylation |
Integration with Supramolecular Chemistry and Material Science Applications
The functional groups present in this compound make it an attractive building block for supramolecular assemblies and advanced materials.
Supramolecular Assembly: The phenolic hydroxyl group and the β-keto ester moiety can both participate in non-covalent interactions such as hydrogen bonding and metal coordination. This opens up possibilities for designing and constructing well-defined supramolecular structures like micelles, polymersomes, and nanotubes. Peptide-polymer conjugates have been shown to self-assemble into such structures, and the incorporation of this compound or its derivatives could introduce new functionalities and responsiveness to these assemblies.
Material Science Applications: The integration of this compound into polymer backbones could lead to novel functional materials. For instance, keto-functionalized polymers are versatile precursors for creating polymer side-chain conjugates with applications in drug delivery and personalized medicine. By incorporating this compound, it would be possible to create polymers with tunable properties and the potential for post-polymerization modification. Furthermore, the ability of the β-dicarbonyl moiety to form stable complexes with a wide range of metal ions could be exploited in the development of new catalysts, sensors, and optoelectronic materials.
Development of Advanced Analytical Platforms for Real-time Monitoring
To optimize the synthesis and downstream applications of this compound, the development of advanced analytical platforms for real-time monitoring is crucial.
In-situ Spectroscopic Techniques: Techniques such as in-line Raman and Fourier-transform infrared (FTIR) spectroscopy can provide continuous analysis of reaction progress with real-time feedback. pastic.gov.pk These methods allow for the rapid optimization of reaction conditions, such as temperature, flow rate, and catalyst loading, leading to improved yields and purity. pastic.gov.pk For instance, a specific Raman band unique to the product can be used to monitor the progress of the reaction quantitatively. pastic.gov.pk
Mass Spectrometry-Based Methods: The use of advanced mass spectrometry techniques, such as Probe Electrospray Ionization (PESI), enables the rapid monitoring of reaction components without the need for chromatographic separation. This allows for the accurate tracking of changes in the molecular weight of reactants, intermediates, and products, providing a detailed understanding of the reaction kinetics and mechanism.
The following table summarizes key real-time analytical techniques and their potential applications for this compound:
| Analytical Technique | Information Provided | Application in this compound Research |
|---|---|---|
| In-line Raman Spectroscopy | Real-time concentration of reactants and products, reaction kinetics. | Optimization of synthesis, quality control in continuous flow processes. pastic.gov.pk |
| In-situ FTIR Spectroscopy | Monitoring of functional group transformations, detection of intermediates. | Mechanistic studies of synthesis and derivatization reactions. |
| Probe Electrospray Ionization Mass Spectrometry (PESI-MS) | Rapid molecular weight information of reaction components. | High-throughput screening of reaction conditions, real-time kinetic analysis. |
Expanding the Scope of In Vitro Biological Investigations and Chemogenomics
The structural motifs within this compound suggest a range of potential biological activities that warrant extensive in vitro investigation.
Screening for Bioactivity: Aromatic β-keto esters have been investigated for their antimicrobial properties. pastic.gov.pkresearchgate.net Future research should involve screening this compound and its derivatives against a panel of pathogenic bacteria and fungi to determine their potential as novel anti-infective agents. pastic.gov.pkresearchgate.net Furthermore, the phenolic moiety is a common feature in many antioxidant compounds. Therefore, the antioxidant capacity of this compound should be evaluated using various in vitro assays, such as DPPH and ABTS radical scavenging assays.
Enzyme Inhibition Studies: The β-keto ester functionality is a known pharmacophore that can interact with the active sites of various enzymes. For example, β-lactone inhibitors have been shown to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, an enzyme involved in cholesterol biosynthesis. nih.gov It would be valuable to screen this compound against a range of enzymes, particularly those involved in metabolic and inflammatory pathways, to identify potential therapeutic targets.
Chemogenomics: A broader, systems-level approach using chemogenomics could rapidly elucidate the biological targets of this compound. By screening the compound against large libraries of yeast gene-deletion mutants or using other high-throughput screening platforms, it may be possible to identify novel protein targets and cellular pathways modulated by this compound, thereby uncovering new therapeutic applications.
Computational Design and In Silico Screening of Novel this compound Based Compounds
Computational chemistry and in silico screening methods offer powerful tools to accelerate the discovery and optimization of novel compounds based on the this compound scaffold.
Design of Novel Derivatives: Molecular modeling techniques can be used to design new derivatives of this compound with enhanced biological activity or improved physicochemical properties. For example, based on the structure of known enzyme inhibitors, the this compound scaffold can be computationally modified to improve its binding affinity and selectivity for a specific target.
In Silico Screening and ADMET Prediction: Virtual screening of large compound libraries containing the this compound core can be performed to identify promising candidates for specific biological targets. semanticscholar.orgnih.gov Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in the early stages of drug discovery. semanticscholar.orgnih.gov By computationally evaluating these properties, researchers can prioritize the synthesis of compounds with a higher probability of success in later stages of development. semanticscholar.orgnih.gov
The following table outlines the computational approaches and their potential impact on the development of this compound-based compounds:
| Computational Approach | Objective | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict the binding mode and affinity of derivatives to a target protein. | Identification of key interactions for rational design of more potent inhibitors. semanticscholar.orgnih.gov |
| Virtual High-Throughput Screening | Screen large virtual libraries for potential hits against a specific target. | Rapid identification of novel bioactive compounds for further experimental validation. |
| ADMET Prediction | Evaluate drug-likeness and potential toxicity of designed compounds. | Prioritization of candidates with favorable pharmacokinetic and safety profiles. semanticscholar.orgnih.gov |
| Quantum Mechanics (QM) Calculations | Investigate electronic properties and reactivity. | Understanding of reaction mechanisms and prediction of chemical stability. |
Q & A
Q. What are the key considerations for synthesizing Methyl 3-hydroxybenzoylacetate, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves esterification of 3-hydroxybenzoic acid with methyl acetylacetate under acidic or enzymatic catalysis. Key parameters include:
-
Catalyst selection: Sulfuric acid (common) or lipases (for enantioselective synthesis) .
-
Solvent optimization: Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates .
-
Temperature control: Reactions at 60–80°C minimize side products like decarboxylated derivatives .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials .
- Data Table:
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| H₂SO₄, 80°C, 6h | 78 | 92 | |
| Lipase, 40°C, 24h | 65 | 98 |
Q. How does the hydroxyl group in this compound influence its stability under varying pH and temperature?
- Methodological Answer: The phenolic hydroxyl group increases susceptibility to oxidation and hydrolysis. Stability assays should:
- Monitor pH: Use buffered solutions (pH 3–9) to assess hydrolytic degradation via HPLC .
- Thermal analysis: TGA/DSC reveals decomposition onset at ~150°C, with accelerated degradation above 80°C .
- Light exposure: UV-Vis spectroscopy tracks photooxidation products (e.g., quinones) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer:
- PPE: Chemical goggles, nitrile gloves (tested to EN 374), and lab coats .
- Ventilation: Use fume hoods during synthesis to avoid vapor inhalation .
- Spill management: Neutralize acidic spills with sodium bicarbonate; collect waste in sealed containers .
Advanced Research Questions
Q. How can contradictory data on the compound’s hydrogen-bonding behavior be resolved using spectroscopic and computational methods?
- Methodological Answer: Discrepancies in hydrogen-bond donor/acceptor counts (e.g., vs. 12) arise from tautomerism. Resolve via:
- FT-IR: Compare O-H stretching frequencies (broad ~3200 cm⁻¹ for intramolecular H-bonds) .
- DFT calculations: Optimize molecular geometry to identify dominant tautomers .
- X-ray crystallography: Confirm solid-state H-bond networks .
Q. What advanced analytical techniques are recommended for characterizing impurities in this compound?
- Methodological Answer:
- LC-MS/MS: Identifies trace impurities (e.g., methyl 3-methoxybenzoylacetate from incomplete hydroxyl protection) .
- NMR (¹³C DEPT): Distinguishes regioisomers by carbonyl carbon shifts (~170 ppm for ester vs. ~165 ppm for acid) .
- Elemental analysis: Validates purity (>99% by C/H/O ratios) .
Q. How do substituent modifications (e.g., methoxy vs. bromo groups) affect the compound’s reactivity in coordination chemistry?
- Methodological Answer:
-
Comparative synthesis: Replace the hydroxyl group with methoxy (via methylation) or bromo (via electrophilic substitution) .
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Chelation studies: Titrate with Co(II)/Zn(II) salts; monitor complex formation via UV-Vis (d-d transitions) and ESI-MS .
-
Bioactivity assays: Test antimicrobial activity against Gram-positive bacteria (MIC values) .
- Data Table:
| Derivative | Co(II) Complex Stability (log K) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| Methyl 3-hydroxy | 4.2 | 12.5 |
| Methyl 3-methoxy | 3.8 | >50 |
| Methyl 3-bromo | 4.5 | 6.25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
